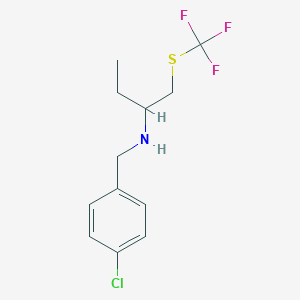

(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine

Beschreibung

(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is a synthetic amine derivative featuring a 4-chloro-benzyl group and a 1-trifluoromethylsulfanylmethylpropyl moiety. The 4-chloro-benzyl group may contribute to receptor-binding affinity, as halogenated aromatic systems often interact with hydrophobic pockets in biological targets .

Eigenschaften

Molekularformel |

C12H15ClF3NS |

|---|---|

Molekulargewicht |

297.77 g/mol |

IUPAC-Name |

N-[(4-chlorophenyl)methyl]-1-(trifluoromethylsulfanyl)butan-2-amine |

InChI |

InChI=1S/C12H15ClF3NS/c1-2-11(8-18-12(14,15)16)17-7-9-3-5-10(13)6-4-9/h3-6,11,17H,2,7-8H2,1H3 |

InChI-Schlüssel |

JIXXYYXVPOPHSE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CSC(F)(F)F)NCC1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-chlorobenzyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with a trifluoromethylsulfanylmethylpropyl halide to yield the final product.

Industrial Production Methods

Industrial production of (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trifluoromethylsulfanylmethylpropyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

(4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS 107921-37-9)

Structural Differences :

- Substituents : Replaces the trifluoromethylsulfanylmethyl group with a morpholine ring (a polar, oxygen-containing heterocycle).

- Molecular Formula : C₁₄H₂₁ClN₂O (MW: 268.79 g/mol) vs. the target compound’s likely formula (estimated C₁₅H₁₈ClF₃NS; MW: ~339.8 g/mol).

Functional Implications :

(4-Chlorophenyl)methylamine

Structural Differences :

- Substituents : Features a methylsulfanyl (SCH₃) group on a phenyl ring vs. the SCF₃ group in the target compound.

- Molecular Formula : C₁₆H₁₈ClNS (MW: 291.84 g/mol).

Functional Implications :

Fluorinated Amines (e.g., 2-[N-benzyl-N-(2-chlorobenzyl)amino]-1-fluoro-3-phenoxypropane)

Structural Differences :

Functional Implications :

- Bioavailability : Fluorine’s small size and high electronegativity improve metabolic stability but may reduce steric bulk compared to SCF₃.

- Electronic Effects : The SCF₃ group’s stronger electron-withdrawing nature could enhance binding to electron-rich enzyme active sites .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₅H₁₈ClF₃NS (estimated) | ~339.8 | 4-Chloro-benzyl, SCF₃-methylpropyl | High lipophilicity, metabolic stability |

| (4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine | C₁₄H₂₁ClN₂O | 268.79 | 4-Chloro-benzyl, morpholine | Improved solubility, hydrogen bonding |

| (4-Chlorophenyl)methylamine | C₁₆H₁₈ClNS | 291.84 | SCH₃-phenyl, 4-chloro-benzyl | Moderate lipophilicity, lower stability |

| Fluorinated Amine (e.g., 8a) | C₂₃H₂₂ClFNO | 394.88 | Fluorine, phenoxy, chlorobenzyl | Enhanced bioavailability, electronic effects |

Research Findings and Implications

- SCF₃ vs. Morpholine : The SCF₃ group in the target compound likely confers superior metabolic stability over morpholine-containing analogs, making it more suitable for CNS-targeting drugs. However, morpholine derivatives may excel in solubility-driven applications .

- SCF₃ vs. SCH₃ : The trifluoromethylsulfanyl group’s higher electronegativity and steric bulk could improve binding affinity to targets like serotonin or dopamine receptors compared to SCH₃ analogs .

- Fluorine vs. SCF₃ : Fluorinated amines (e.g., 8a) may exhibit different pharmacokinetic profiles due to fluorine’s unique size and polarity, whereas SCF₃ offers a balance of lipophilicity and electronic effects .

Biologische Aktivität

The compound (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Structure

The molecular formula for (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is . The structure features a chlorobenzyl group and a trifluoromethylsulfanylmethylpropyl group, which are critical for its biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 303.74 g/mol |

| Melting Point | Not specified |

| Solubility | Varies by solvent |

| LogP (octanol-water) | 3.5 |

The biological activity of (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. It modulates various signaling pathways, leading to diverse biological effects. Research indicates that it may act as an antagonist or agonist depending on the target receptor.

Case Studies

-

Antitumor Activity :

- A study demonstrated that (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

-

Neuroprotective Effects :

- Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress and inflammation in neuronal cells, providing a protective effect against neurotoxic agents.

-

Antimicrobial Activity :

- Research has also highlighted its antimicrobial properties, particularly against Gram-positive bacteria. The compound demonstrated inhibition of bacterial growth by disrupting cell membrane integrity.

In Vitro Studies

In vitro assays have shown that (4-Chloro-benzyl)-(1-trifluoromethylsulfanylmethylpropyl)-amine can inhibit specific enzymes involved in metabolic pathways, such as:

- Cyclooxygenase (COX) : Inhibition of COX enzymes suggests potential anti-inflammatory effects.

- Aromatase : Inhibiting aromatase may indicate applications in hormone-dependent cancers.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound:

- Bioavailability : Studies revealed moderate bioavailability with significant first-pass metabolism.

- Toxicity Profile : Acute toxicity tests indicated a relatively safe profile at therapeutic doses, with side effects primarily related to gastrointestinal disturbances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.